3-[(4-methylpiperidin-1-yl)methyl]-1H-indole
Description
3-[(4-Methylpiperidin-1-yl)methyl]-1H-indole (C₁₅H₂₀N₂) is an indole derivative featuring a 4-methylpiperidinylmethyl substituent at the C3 position of the indole core. Its molecular structure (SMILES: N1(CCC(CC1)C)Cc3c2c(cccc2)nc3) highlights the piperidine ring connected via a methylene bridge to the indole moiety . This compound has been structurally characterized in a crystal complex with Porphyromonas gingivalis dipeptidyl-peptidase (PDB ID: 5SDC), resolved at 1.928 Å resolution, confirming its binding mode within enzymatic pockets . While its biological activity remains under investigation, its structural features align with compounds targeting neurological and enzymatic pathways, such as kinase inhibitors and serotonin receptor modulators .
Properties
IUPAC Name |
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCGMYNLCDVYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175210 | |
| Record name | Indole, 3-((4-methylpiperidino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21000-95-3 | |
| Record name | Indole, 3-((4-methylpiperidino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021000953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-((4-methylpiperidino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-METHYLPIPERIDINOMETHYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of the compound 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is the 5-HT6 receptor (5-HT6R) . This receptor belongs to the serotonin superfamily and is exclusively located in brain regions associated with learning and memory.
Mode of Action
The compound acts as a potent and selective antagonist at the 5-HT6 receptor. It shows potent in vitro binding affinity and functional antagonistic activity at the 5-HT6R. The antagonism of the 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with various neurological disorders.
Biochemical Pathways
The antagonism of the 5-HT6R by this compound has been found to selectively increase glutamate and acetylcholine levels in the brain. These neurotransmitters are associated with learning and memory. Therefore, the compound’s action on the 5-HT6R can affect these biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
The compound 3-[(4-methylpiperidin-1-yl)methyl]-1H-indole interacts with the 5-HT6 receptor. This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory. Known 5-HT6 receptor antagonists have been found to selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory.
Biological Activity
3-[(4-methylpiperidin-1-yl)methyl]-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpiperidine with indole derivatives through various methods, including Mannich reactions. The compound can be derived from 3-methylindole, which reacts with formaldehyde and 4-methylpiperidine to yield the desired product. This synthetic route is crucial for producing derivatives that exhibit enhanced biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. In a study assessing a series of similar compounds, it was found that certain derivatives exhibited cytotoxic activity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cells. The most potent compounds demonstrated IC50 values lower than that of the reference drug, 5-fluorouracil, indicating promising anticancer activity .
Table 1: Cytotoxic Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3h | HUH7 | <5 | Apoptosis |
| 3g | MCF7 | <10 | Apoptosis |
| 3k | HCT116 | <15 | Apoptosis |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes relevant to various diseases. For instance, derivatives containing the indole structure have been shown to inhibit SARS-CoV 3CL protease effectively. The modifications at specific positions on the indole ring significantly influence their inhibitory potency .
Table 2: Inhibitory Activity Against SARS-CoV Protease
| Compound | Position Substituent | Inhibition Ratio (1 mM) |
|---|---|---|
| 3a | Br | 90.54% |
| 3e | NO2 | 93.96% |
| 3h | COCH3 | 95.37% |
Study on Anticancer Activity
A detailed investigation into the anticancer properties of indole derivatives revealed that compounds similar to this compound induced apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed through Hoechst staining, indicating that these compounds could serve as potential chemotherapeutic agents .
Neuroprotective Effects
Recent research has suggested that compounds like this compound may exhibit neuroprotective effects by acting on acetylcholinesterase (AChE). This action is particularly relevant in the context of Alzheimer's disease, where inhibiting AChE can help alleviate cognitive decline .
Comparison with Similar Compounds
Piperidine/Piperazine-Linked Indole Derivatives
Piperidine and piperazine substituents are common in bioactive indoles due to their ability to enhance solubility and target engagement. Key comparisons include:
Key Findings :
Imidazole and Benzothiazole Derivatives
Substitution with heterocycles like imidazole or benzothiazole alters electronic properties and biological activity:
Key Findings :
Methoxy-Substituted Indoles
Methoxy groups influence pharmacokinetics and metabolic stability:
Key Findings :
Pyrimidine and Kinase-Targeting Indoles
Indole-pyrimidine hybrids demonstrate potent kinase inhibition:
Key Findings :
- Pyrimidoindoles (e.g., ) show nanomolar-range activity, outperforming piperidine/piperazine-linked indoles in enzymatic assays .
- The ethynyl group in enhances target selectivity, a feature absent in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
